molecular formula C8H8ClN5S B2804025 N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine CAS No. 359886-04-7

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2804025
CAS No.: 359886-04-7
M. Wt: 241.7
InChI Key: UVBJDLSTPOXDHF-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring, along with the hydrazinyl and chlorophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-chlorobenzoyl hydrazine with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Agriculture: It has been explored as a potential pesticide due to its ability to inhibit the growth of certain pests and pathogens.

    Materials Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazole
  • N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-oxadiazole
  • N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-triazole

Uniqueness

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to its oxadiazole and triazole analogs. The thiadiazole ring can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-5-hydrazinyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5S/c9-5-3-1-2-4-6(5)11-7-13-14-8(12-10)15-7/h1-4H,10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBJDLSTPOXDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=C(S2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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